Cas no 60580-24-7 (5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole)

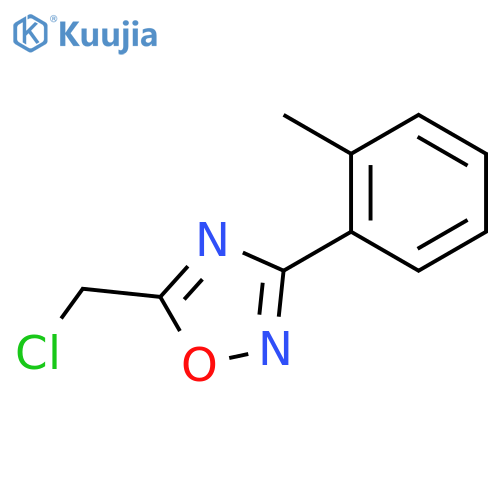

60580-24-7 structure

商品名:5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 5-(Chloromethyl)-3-(o-tolyl)-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

- 5-chloromethyl-3-o-tolyl-[1,2,4]oxadiazole

- AC1M8P7O

- AC1Q2EQC

- ALBB-004220

- CTK2F4516

- SureCN1544710

- STK500679

- DTXSID20368871

- SCHEMBL1544710

- Z57033927

- 60580-24-7

- DB-029298

- MFCD06358646

- AKOS000111877

- A868937

- BBL025859

- VS-08124

- EN300-11111

- 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

-

- MDL: MFCD06358646

- インチ: InChI=1S/C10H9ClN2O/c1-7-4-2-3-5-8(7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3

- InChIKey: DNKNARHPWPLDBY-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=CC=C1C2=NOC(=N2)CCl

計算された属性

- せいみつぶんしりょう: 208.04047

- どういたいしつりょう: 208.0403406g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

- PSA: 38.92

5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C650290-500mg |

5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |

60580-24-7 | 500mg |

$ 80.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283708-10g |

5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |

60580-24-7 | 98% | 10g |

¥2539 | 2023-04-13 | |

| Enamine | EN300-11111-0.5g |

5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |

60580-24-7 | 95.0% | 0.5g |

$32.0 | 2025-02-21 | |

| Chemenu | CM115252-25g |

5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |

60580-24-7 | 95% | 25g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | Y1266918-5g |

5-(CHLOROMETHYL)-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE |

60580-24-7 | 95% | 5g |

$315 | 2024-06-06 | |

| Enamine | EN300-11111-0.1g |

5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |

60580-24-7 | 95.0% | 0.1g |

$19.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283708-1g |

5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |

60580-24-7 | 98% | 1g |

¥408 | 2023-04-13 | |

| Enamine | EN300-11111-10.0g |

5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |

60580-24-7 | 95.0% | 10.0g |

$250.0 | 2025-02-21 | |

| Enamine | EN300-11111-5g |

5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |

60580-24-7 | 95% | 5g |

$150.0 | 2023-10-27 | |

| Aaron | AR00EEP1-1g |

5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |

60580-24-7 | 95% | 1g |

$80.00 | 2025-01-24 |

5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

60580-24-7 (5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60580-24-7)5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

清らかである:99%

はかる:25g

価格 ($):419.0